4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide
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Overview
Description
4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide typically involves the nucleophilic substitution of a benzhydryl piperazine derivative with a naphthyl isothiocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction mixture is usually heated to a temperature of around 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be formed using halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Thionyl chloride, phosphorus tribromide; reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. It has been studied for its ability to modulate neurotransmitter receptors.
Industry: Utilized in the production of polymers and resins. .
Mechanism of Action
The mechanism of action of 4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound binds to enzyme active sites, inhibiting their activity. It can also interact with neurotransmitter receptors, modulating their function and affecting signal transduction pathways. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A derivative with similar structural features but different functional groups.
1,4-bis(naphthalen-1-ylethynyl)benzene: Another compound with a naphthyl group, used in polymer synthesis.
N-(naphthalen-1-yl)phenazine-1-carboxamide: A compound with a naphthyl group, known for its fungicidal properties
Uniqueness
4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide is unique due to its combination of a benzhydryl group, a naphthyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3S/c32-28(29-26-17-9-15-22-10-7-8-16-25(22)26)31-20-18-30(19-21-31)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-17,27H,18-21H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGLMFMGKTLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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